molecular formula C29H48O B13408910 24-ethylcholesta-5,7,23Z-trien-3beta-ol

24-ethylcholesta-5,7,23Z-trien-3beta-ol

Cat. No.: B13408910
M. Wt: 412.7 g/mol
InChI Key: JNYKCGNCXSSXEF-MKWBHZTKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 24-ethylcholesta-5,7,23Z-trien-3beta-ol typically involves the modification of cholesterol or other sterol precursors. The process includes several steps such as hydrogenation, dehydrogenation, and isomerization under specific conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale extraction from plant sources followed by purification processes. Techniques such as column chromatography and crystallization are commonly used to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

24-ethylcholesta-5,7,23Z-trien-3beta-ol undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

24-ethylcholesta-5,7,23Z-trien-3beta-ol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other sterol derivatives.

    Biology: Studied for its role in plant cell membrane structure and function.

    Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.

    Industry: Used in the formulation of cosmetics and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

24-ethylcholesta-5,7,23Z-trien-3beta-ol is unique due to its specific structure, which includes an ethyl group at the 24th position and double bonds at the 5th, 7th, and 23rd positions. This unique structure imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C29H48O

Molecular Weight

412.7 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(Z,2R)-5-ethyl-6-methylhept-4-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h9-10,19-20,23-27,30H,7-8,11-18H2,1-6H3/b21-9-/t20-,23+,24+,25-,26+,27+,28+,29-/m1/s1

InChI Key

JNYKCGNCXSSXEF-MKWBHZTKSA-N

Isomeric SMILES

CC/C(=C/C[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)/C(C)C

Canonical SMILES

CCC(=CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C

Origin of Product

United States

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